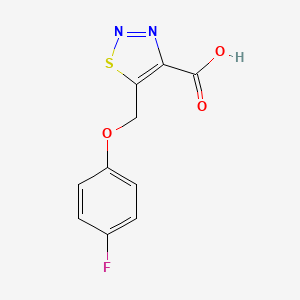
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorophenol derivative reacts with a suitable leaving group on the thiadiazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiadiazole ring or the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced materials with specific properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the thiadiazole ring contribute to its binding affinity and specificity towards certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((4-Fluorophenoxy)methyl)-1,2-oxazole-3-carboxylic acid
- 5-((4-Fluorophenoxy)methyl)-1,2,4-triazole-3-carboxylic acid
- 5-((4-Fluorophenoxy)methyl)-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific combination of the fluorophenoxy group and the 1,2,3-thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the development of new materials, drugs, and other products.
Eigenschaften
Molekularformel |
C10H7FN2O3S |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-[(4-fluorophenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
InChI-Schlüssel |
DMXXRLGNXLKXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


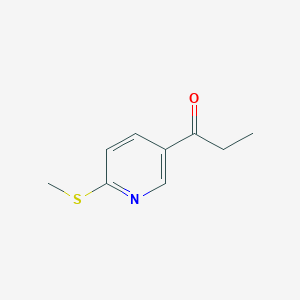


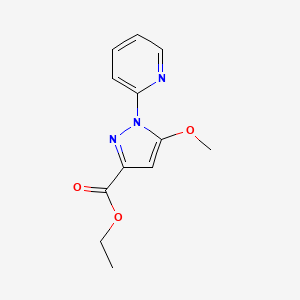
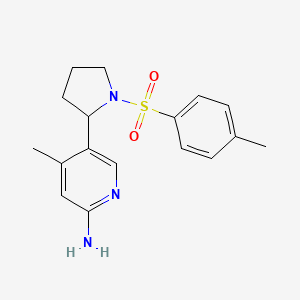






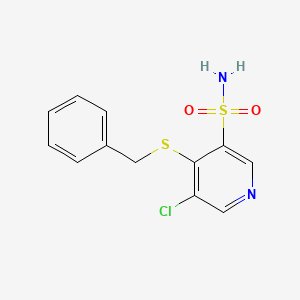
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
